2'-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride
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Overview
Description
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxyethylamino group, and a propionanilide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propionanilide Core: This step involves the reaction of aniline with propionyl chloride in the presence of a base such as pyridine to form propionanilide.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl bromide and a strong base like sodium hydride.
Addition of the Methoxyethylamino Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions to introduce the methoxyethylamino group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- Ethyl 2-(methylamino)acetate
- 2-(2-Methoxyethoxy)ethyl acetate
Uniqueness
2’-Ethyl-2-(2-methoxyethylamino)-propionanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages such as enhanced solubility, specific reactivity, and potential biological activities.
Properties
CAS No. |
102504-45-0 |
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Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methoxyethylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-4-12-7-5-6-8-13(12)16-14(17)11(2)15-9-10-18-3;/h5-8,11,15H,4,9-10H2,1-3H3,(H,16,17);1H |
InChI Key |
AJVCSZSYJRGGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)NCCOC.Cl |
Origin of Product |
United States |
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